

4-(Methoxycarbonyl)-2-methylbenzoic Acid: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Methoxycarbonyl)-2-methylbenzoic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methoxycarbonyl)-2-methylbenzoic acid, a key bifunctional aromatic compound, serves as a critical building block in the landscape of organic synthesis. Its unique structure, featuring both a carboxylic acid and a methyl ester group on a substituted benzene ring, allows for selective and sequential chemical transformations. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and detailed synthesis methodologies. It further explores the compound's significant applications, particularly as a pivotal intermediate in the development of pharmaceuticals and advanced materials. This document is intended to be a technical resource, offering field-proven insights and detailed protocols to support researchers in leveraging the full potential of this versatile molecule.

Introduction and Core Chemical Identity

4-(Methoxycarbonyl)-2-methylbenzoic acid is a derivative of benzoic acid distinguished by a methyl group at the ortho-position and a methoxycarbonyl group at the para-position relative to the carboxylic acid. This substitution pattern imparts a unique reactivity profile, making it a valuable intermediate in complex molecular constructions. Its bifunctional nature is the

cornerstone of its utility, enabling chemists to perform reactions selectively at either the carboxylic acid or the ester functional group.

Molecular Structure and Key Identifiers

The structural arrangement of the functional groups on the benzene ring is crucial to the compound's chemical behavior. The presence of the electron-withdrawing carboxylic acid and ester groups, along with the electron-donating methyl group, influences the aromatic ring's reactivity in electrophilic and nucleophilic substitution reactions.

Identifier	Value
IUPAC Name	4-(Methoxycarbonyl)-2-methylbenzoic acid
CAS Number	134373-35-8 (This CAS number is not consistently cited; an alternative is 1245919-29-2, though the former appears in some contexts. Researchers should verify the CAS number with their specific source.)
Molecular Formula	C ₁₀ H ₁₀ O ₄
Molecular Weight	194.18 g/mol
Canonical SMILES	<chem>CC1=C(C=C(C=C1)C(=O)OC)C(=O)O</chem>
InChI Key	SBPJASCDQWPSME-UHFFFAOYSA-N

This data is compiled from publicly available chemical databases.[\[1\]](#)

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of **4-(Methoxycarbonyl)-2-methylbenzoic acid** is essential for its effective use in research and development. These properties are critical for reaction monitoring, quality control, and structural confirmation.

Physicochemical Data

Property	Value	Source
Appearance	White to off-white crystalline powder	[2]
Melting Point	177-181 °C	[3][4]
Boiling Point	143 °C at 16 Torr	[5]
pKa	4.32 ± 0.25 (Predicted)	[5]
Storage	Sealed in a dry environment at room temperature	[5]

Spectroscopic Profile

Spectroscopic analysis is fundamental to verifying the identity and purity of **4-(Methoxycarbonyl)-2-methylbenzoic acid**. While a specific, comprehensive spectrum for this exact compound is not readily available in the searched literature, typical spectral characteristics can be inferred from related structures and functional groups.

¹H NMR Spectroscopy (Predicted):

- Aromatic Protons (3H): Signals would be expected in the δ 7.5-8.5 ppm range, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
- Carboxylic Acid Proton (1H): A broad singlet typically appearing downfield, often above δ 10 ppm.
- Ester Methyl Protons (3H): A sharp singlet around δ 3.9 ppm.
- Ring Methyl Protons (3H): A sharp singlet around δ 2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

- Carbonyl Carbons: Two distinct signals in the δ 165-175 ppm range for the carboxylic acid and ester.
- Aromatic Carbons: Multiple signals in the δ 120-140 ppm range.

- Ester Methoxy Carbon: A signal around δ 52 ppm.
- Ring Methyl Carbon: A signal around δ 20-22 ppm.

Infrared (IR) Spectroscopy:

- O-H Stretch (Carboxylic Acid): A broad band in the 2500-3300 cm^{-1} region.
- C=O Stretch (Carboxylic Acid and Ester): Strong, distinct peaks in the 1680-1730 cm^{-1} range.
- C-O Stretch: Bands in the 1100-1300 cm^{-1} region.
- Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} .

Synthesis and Manufacturing

The synthesis of **4-(Methoxycarbonyl)-2-methylbenzoic acid** is conceptually derived from the well-established industrial chemistry of terephthalic acid and its esters. The primary route involves the selective oxidation and esterification of a disubstituted xylene precursor.

Retrosynthetic Analysis and Key Precursors

The logical precursor for **4-(Methoxycarbonyl)-2-methylbenzoic acid** is a dimethyl-substituted benzene derivative, such as 2,5-dimethyl-p-xylene, which is not a standard commodity chemical. A more practical and industrially relevant pathway starts with p-xylene. The synthesis of the related and commercially significant dimethyl terephthalate (DMT) provides a foundational understanding of the required chemical transformations.^{[6][7]}

The industrial production of DMT often involves a multi-step process that begins with the oxidation of p-xylene.^[7] This process can be adapted to produce the target molecule.

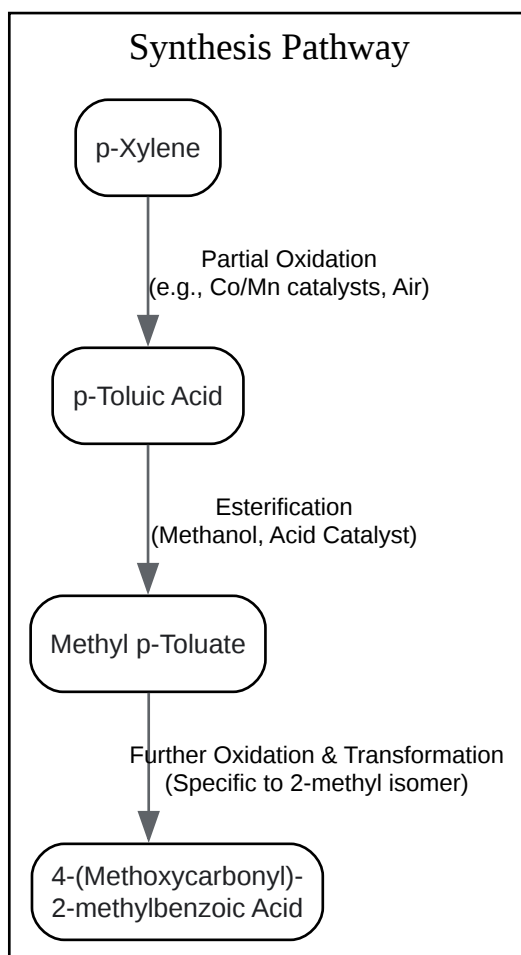
Generalized Synthesis Workflow

The synthesis can be envisioned as a two-stage process:

- Selective Oxidation: One of the methyl groups of a suitable xylene derivative is oxidized to a carboxylic acid.

- Esterification: The other carboxylic acid group (or a precursor) is esterified with methanol.

A common industrial approach for similar compounds is the Witten process, which involves cobalt and manganese-catalyzed air oxidation of p-xylene.[7] This leads to intermediates that are then esterified.[7]



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Caption: Generalized synthesis workflow for terephthalate derivatives.

Detailed Experimental Protocol (Illustrative)

While a specific, peer-reviewed protocol for **4-(Methoxycarbonyl)-2-methylbenzoic acid** was not found, a plausible laboratory-scale synthesis can be adapted from known procedures for

related terephthalate derivatives. The following is an illustrative protocol based on the oxidation of a methylbenzoate precursor.

Objective: To synthesize **4-(Methoxycarbonyl)-2-methylbenzoic acid** from Methyl 2,4-dimethylbenzoate.

Step 1: Synthesis of Methyl 2,4-dimethylbenzoate (Precursor)

- Dissolve 2,4-dimethylbenzoic acid in an excess of methanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After cooling, neutralize the mixture with a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude ester, which can be purified by distillation or chromatography.

Step 2: Selective Oxidation to **4-(Methoxycarbonyl)-2-methylbenzoic Acid**

- Dissolve Methyl 2,4-dimethylbenzoate in a suitable solvent (e.g., a mixture of acetic acid, water, and a co-solvent).
- Add a catalytic system, such as a combination of cobalt(II) acetate and manganese(II) acetate, along with a bromide source like sodium bromide. This mirrors the conditions of the Amoco process for terephthalic acid production.[8]
- Heat the reaction mixture to 100-150 °C under an oxygen or air atmosphere (ensure proper safety precautions for reactions under pressure).
- Maintain the reaction for several hours until TLC or High-Performance Liquid Chromatography (HPLC) indicates the consumption of the starting material.

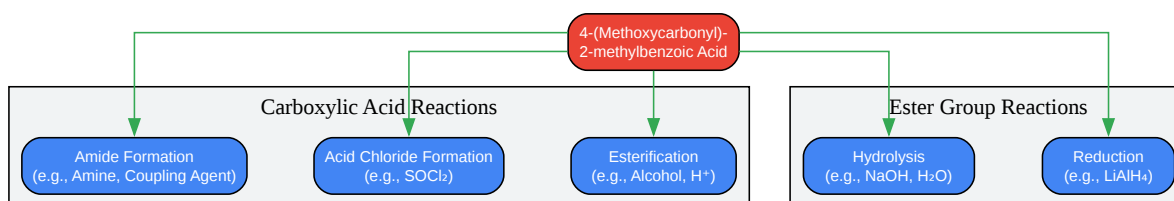
- Cool the reaction mixture and precipitate the product by adding it to ice water.
- Filter the solid, wash thoroughly with water to remove metal catalysts and solvent.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure **4-(Methoxycarbonyl)-2-methylbenzoic acid**.

Applications in Research and Drug Development

The true value of **4-(Methoxycarbonyl)-2-methylbenzoic acid** lies in its role as a versatile intermediate for constructing more complex molecules. Its bifunctional nature allows for orthogonal chemical strategies, where one functional group can be reacted while the other is protected or remains inert, to be reacted in a subsequent step.

Role as a Synthetic Building Block

The differential reactivity of the carboxylic acid and the ester is key. The carboxylic acid can be readily converted into an acid chloride, amide, or other derivatives, while the ester remains intact. Conversely, the ester can be hydrolyzed to the diacid or reduced to an alcohol without affecting the carboxylic acid under specific conditions.



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Caption: Reactivity pathways of the bifunctional starting material.

Applications in Medicinal Chemistry

While direct therapeutic applications of this compound are not documented, its structural motifs are present in various biologically active molecules. It serves as a precursor for synthesizing

compounds with potential applications as anti-inflammatory agents, analgesics, and other pharmaceuticals.[2] For instance, derivatives of benzoic acid are common in drug design, and this particular intermediate offers a scaffold for creating libraries of compounds for screening. It has been used in the synthesis of ligands for metal complexes and as a starting material for creating more complex heterocyclic systems.[4]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling **4-(Methoxycarbonyl)-2-methylbenzoic acid**.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]
- Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.[3]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

4-(Methoxycarbonyl)-2-methylbenzoic acid is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature provides a platform for selective chemical modifications, making it a powerful tool for constructing complex molecular architectures. A solid understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to utilize it in the fields of medicinal chemistry, materials science, and beyond. This guide has provided a technical foundation to support and inform such endeavors, consolidating key information to facilitate its effective application in advanced research and development.

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- To cite this document: BenchChem. [4-(Methoxycarbonyl)-2-methylbenzoic Acid: A Comprehensive Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2401337#what-is-4-methoxycarbonyl-2-methylbenzoic-acid>]

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